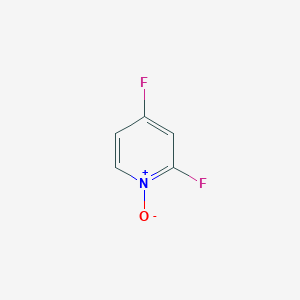

2,4-Difluoropyridine 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

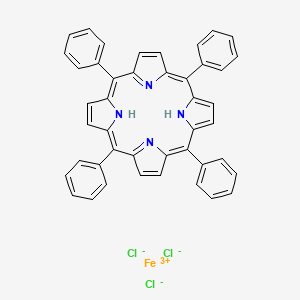

El 1-óxido de 2,4-difluoropiridina es un derivado de piridina fluorado con la fórmula molecular C5H3F2NO.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del 1-óxido de 2,4-difluoropiridina típicamente involucra la fluoración de derivados de piridina. Un método común incluye la reacción de 2,4-difluoropiridina con agentes oxidantes para introducir el grupo óxido. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores específicos para lograr altos rendimientos .

Métodos de Producción Industrial: La producción industrial del 1-óxido de 2,4-difluoropiridina puede implicar procesos de fluoración a gran escala que utilizan reactivos y catalizadores fluorantes avanzados. El proceso está optimizado para alta eficiencia y pureza, asegurando que el compuesto cumpla con los estándares requeridos para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 1-óxido de 2,4-difluoropiridina experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El compuesto puede reaccionar con nucleófilos como la dimetilamina y la hidrazina, lo que lleva a la sustitución en posiciones específicas en el anillo de piridina.

Reacciones de Oxidación y Reducción: El grupo óxido se puede oxidar o reducir aún más en condiciones específicas, alterando las propiedades químicas del compuesto.

Reactivos y Condiciones Comunes:

Nucleófilos: Dimetilamina, hidrazina

Agentes Oxidantes: Varios agentes oxidantes dependiendo del producto deseado

Condiciones de Reacción: Temperaturas controladas, catalizadores específicos y solventes como DMF (dimetilformamida).

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen derivados de piridina sustituidos, que pueden utilizarse posteriormente en diversas síntesis químicas .

Aplicaciones Científicas De Investigación

El 1-óxido de 2,4-difluoropiridina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar compuestos fluorados más complejos.

Biología: Se ha investigado su potencial como agente de marcado radiactivo en estudios de imagenología.

Medicina: Se ha explorado su uso potencial en el desarrollo de nuevos productos farmacéuticos con mayor eficacia y menos efectos secundarios.

Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales

Mecanismo De Acción

El mecanismo de acción del 1-óxido de 2,4-difluoropiridina involucra su interacción con objetivos moleculares y vías específicas. Los átomos de flúor en el compuesto mejoran su reactividad y estabilidad, permitiéndole interactuar con diversas moléculas biológicas. Las vías y objetivos exactos dependen de la aplicación específica, como el marcado radiactivo o el desarrollo farmacéutico .

Compuestos Similares:

- 2-Fluoropiridina

- 3,4-Difluoropiridina

- 2,6-Difluoropiridina

Comparación: El 1-óxido de 2,4-difluoropiridina es único debido a la presencia tanto de átomos de flúor como del grupo óxido, que confieren propiedades químicas distintas.

Comparación Con Compuestos Similares

- 2-Fluoropyridine

- 3,4-Difluoropyridine

- 2,6-Difluoropyridine

Comparison: 2,4-Difluoropyridine 1-oxide is unique due to the presence of both fluorine atoms and the oxide group, which confer distinct chemical properties.

Propiedades

IUPAC Name |

2,4-difluoro-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPKRNVYWXJRBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1F)F)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)

![11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid](/img/structure/B11824799.png)

![4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile](/img/structure/B11824816.png)

![2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol](/img/structure/B11824822.png)

![(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B11824850.png)

![1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11824863.png)

![4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone](/img/structure/B11824881.png)